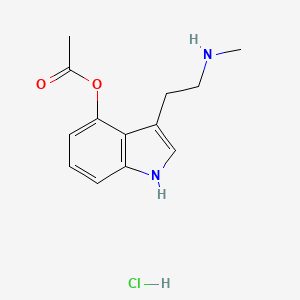

4-acetoxy NMT (hydrochloride)

Description

Context within Tryptamine (B22526) Derivatives Research

The study of tryptamine derivatives is a significant area of neuropharmacology and medicinal chemistry. Tryptamines are a class of compounds characterized by an indole (B1671886) ring structure, which is also found in the essential amino acid tryptophan and the neurotransmitter serotonin (B10506). This structural similarity allows many tryptamine derivatives to interact with serotonin receptors in the brain, leading to a wide range of pharmacological effects.

Research into tryptamine derivatives encompasses a broad spectrum of activities, from the isolation and characterization of naturally occurring compounds in plants and fungi to the synthesis of novel molecules with tailored properties. Scientists in this field investigate the structure-activity relationships (SAR) of these compounds, seeking to understand how modifications to the tryptamine backbone influence their binding affinity and efficacy at various receptor subtypes. psychedelicreview.com This research is crucial for elucidating the mechanisms of action of psychoactive substances and for the development of potential new therapeutic agents for a variety of neurological and psychiatric disorders. 4-AcO-NMT is one of many synthetic tryptamines created to explore these structure-activity relationships. nih.gov

Historical Perspective on 4-AcO-NMT in Scientific Inquiry

The exploration of 4-substituted tryptamines has a history rooted in the mid-20th century with the work of scientists like Albert Hofmann, who first synthesized psilocybin and psilocin's N,N-dimethylated analogue, 4-acetoxy-N,N-dimethyltryptamine (4-AcO-DMT), in 1963. wikipedia.orgpsychedelicnetwork.org.ukdoubleblindmag.com This pioneering work laid the foundation for the synthesis of a wide array of tryptamine analogues.

The specific history of 4-AcO-NMT is less documented in mainstream scientific literature compared to its more well-known counterparts. However, its creation is a logical extension of the systematic modification of the tryptamine structure undertaken by researchers to probe the requirements for receptor interaction. The synthesis of compounds like 4-AcO-NMT allows for a more nuanced understanding of how the N-alkyl substituents and the 4-position substitution on the indole ring impact pharmacological activity. psychedelicreview.comnih.gov In 1999, David E. Nichols published an improved synthesis for 4-AcO-DMT and suggested it as a potentially more economical alternative to psilocybin for research purposes. psychedelicnetwork.org.ukdoubleblindmag.comacslab.comfrontiersin.org This further spurred interest in related acetoxy tryptamines.

Comparative Framework: 4-AcO-NMT in Relation to Psilocybin and Analogues

4-AcO-NMT is structurally analogous to several other well-known tryptamines, most notably psilocybin and its active metabolite, psilocin. Psilocybin is a naturally occurring psychedelic compound found in certain species of mushrooms. nih.gov In the body, psilocybin is dephosphorylated to psilocin, which is the primary psychoactive agent.

The key structural difference between these compounds lies in the substituent at the 4-position of the indole ring and the N-alkyl groups.

4-AcO-NMT has an acetoxy group at the 4-position and a single methyl group on the nitrogen atom of the ethylamine (B1201723) side chain.

Psilocybin has a phosphoryloxy group at the 4-position and two methyl groups on the nitrogen atom.

Psilocin has a hydroxyl group at the 4-position and two methyl groups on the nitrogen atom.

Baeocystin , another naturally occurring tryptamine, has a phosphoryloxy group at the 4-position and one methyl group on the nitrogen atom, making it the N-demethylated analogue of psilocybin. nih.gov

Norpsilocin is the 4-hydroxy analogue of baeocystin, with a single methyl group on the nitrogen. acs.org

It is hypothesized that, similar to how psilocybin is a prodrug for psilocin, 4-acetoxy tryptamines like 4-AcO-NMT may act as prodrugs for their corresponding 4-hydroxy counterparts. nih.gov In the case of 4-AcO-NMT, this would be 4-hydroxy-N-methyltryptamine (4-HO-NMT), also known as norpsilocin. acs.org This biotransformation is thought to occur through hydrolysis. nih.gov

Research has shown that both secondary and tertiary amines with either 4-acetoxy or 4-hydroxy substitutions exhibit nanomolar affinity for a majority of human serotonin (5-HT) receptor subtypes. nih.gov However, the specific receptor binding profiles and functional activities can vary significantly between these analogues. For instance, a study found that while 4-AcO-NMT shares similar 5-HT receptor targets with norpsilocin, its affinity is weaker for the 5-HT1B, 5-HT1E, 5-HT2A, 5-HT2C, and 5-HT7A receptors. nih.gov

In mouse studies, 4-AcO-NMT was found to reduce locomotor activity but did not induce the head-twitch response (HTR), a behavioral proxy for hallucinogenic potential in rodents. caymanchem.com This is in contrast to tertiary amines like psilocin and 4-AcO-DMT, which do induce the HTR. nih.gov The reduction in locomotor activity and body temperature observed with both secondary and tertiary amines appears to be mediated by the 5-HT1A receptor. nih.gov

The table below provides a comparative overview of the chemical properties of 4-AcO-NMT and related compounds.

| Compound Name | Formula | Molar Mass ( g/mol ) |

| 4-acetoxy-N-methyltryptamine (4-AcO-NMT) | C13H16N2O2 | 232.28 |

| Psilocybin | C12H17N2O4P | 284.25 |

| Psilocin | C12H16N2O | 204.27 |

| Baeocystin | C11H15N2O4P | 270.22 |

| Norpsilocin (4-HO-NMT) | C11H14N2O | 190.24 |

The following table summarizes the reported receptor binding affinities (Ki, nM) for 4-AcO-NMT and related tryptamines at various serotonin receptor subtypes. Lower Ki values indicate higher binding affinity.

| Compound | 5-HT1A | 5-HT2A | 5-HT2B |

| 4-AcO-NMT | High nanomolar to low micromolar | High nanomolar to low micromolar | Variable affinity |

| Psilocin | High | Low nanomolar | - |

| Psilocybin | - | High nanomolar to low micromolar | - |

| Norpsilocin | - | High nanomolar to low micromolar | - |

| Baeocystin | - | - | Variable affinity |

Data compiled from Glatfelter et al. (2022). nih.gov

Structure

3D Structure of Parent

Properties

Molecular Formula |

C13H17ClN2O2 |

|---|---|

Molecular Weight |

268.74 g/mol |

IUPAC Name |

[3-[2-(methylamino)ethyl]-1H-indol-4-yl] acetate;hydrochloride |

InChI |

InChI=1S/C13H16N2O2.ClH/c1-9(16)17-12-5-3-4-11-13(12)10(8-15-11)6-7-14-2;/h3-5,8,14-15H,6-7H2,1-2H3;1H |

InChI Key |

WHKSIEWCQSXYBD-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=CC=CC2=C1C(=CN2)CCNC.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Characterization of 4 Acetoxy N Methyltryptamine 4 Aco Nmt

Established Synthetic Pathways for 4-AcO-NMT

The synthesis of 4-AcO-NMT hydrochloride is achieved through a targeted acetylation of its precursor, norpsilocin (4-HO-NMT). This method is analogous to the synthesis of other O-acetylated tryptamines, such as the conversion of psilocin to 4-AcO-DMT, which can be performed under acidic or alkaline conditions. wikipedia.orgacslab.com

A documented synthesis involves the reaction of norpsilocin with a suitable acetylating agent. acs.orgnih.gov The process begins with the dissolution of the 4-HO-NMT precursor. An acetylating reagent, such as acetic anhydride, is introduced in the presence of a base or as an acid-catalyzed reaction to yield the 4-acetoxy ester. The final step involves the formation of the hydrochloride salt to improve the compound's stability and handling for research applications. The hydrochloride salt is typically isolated as a crystalline solid. acs.org

| Step | Precursor | Reagent | Product | Description |

|---|---|---|---|---|

| 1 | 4-hydroxy-N-methyltryptamine (Norpsilocin) | Acetic Anhydride or Acetyl Chloride | 4-acetoxy-N-methyltryptamine (Freebase) | Acetylation of the phenolic hydroxyl group at the 4-position of the indole (B1671886) ring. |

| 2 | 4-acetoxy-N-methyltryptamine (Freebase) | Hydrochloric Acid (HCl) | 4-acetoxy-N-methyltryptamine hydrochloride | Salt formation to produce a stable, crystalline solid for analytical use. |

Advanced Structural Elucidation Techniques for 4-AcO-NMT

The definitive identification and characterization of 4-AcO-NMT hydrochloride rely on advanced analytical techniques. These methods confirm the molecular structure, purity, and crystalline form of the synthesized compound.

| Parameter | Value |

|---|---|

| Empirical formula | C13H17ClN2O2 |

| Formula weight | 268.74 |

| Temperature (K) | 100.0 |

| Crystal system | Monoclinic |

| Space group | P21/c |

| a (Å) | 16.5910(10) |

| b (Å) | 7.5303(5) |

| c (Å) | 11.1396(7) |

| β (°) | 107.567(3) |

| Volume (ų) | 1328.08(15) |

| Z | 4 |

| Final R indices [I > 2σ(I)] | R1 = 0.0461, wR2 = 0.1136 |

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the structure of organic molecules in solution. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are employed to assign the chemical shifts for each proton and carbon atom in the 4-AcO-NMT molecule. This provides detailed information about the chemical environment of the atoms and their connectivity, verifying the presence of the N-methyl and acetoxy groups and their positions on the tryptamine (B22526) scaffold. For related tryptamines, sample preparation typically involves dissolving the analyte in a deuterated solvent like methanol-d4 (B120146) (CD₃OD). swgdrug.org

Optimization of Synthetic Routes for Research Applications

The optimization of synthetic pathways for tryptamine analogues is crucial for facilitating research. A key driver for synthesizing 4-acetoxy derivatives is their improved chemical stability and more efficient synthesis compared to their 4-phosphoryloxy counterparts, like psilocybin. acs.orgwikipedia.org

The synthesis of psilocybin is noted to be challenging, which led researchers to propose 4-AcO-DMT as a more economical and accessible alternative for scientific studies. wikipedia.orgnih.gov This rationale extends to 4-AcO-NMT as a research substitute for baeocystin. The acetylation process is generally more straightforward and higher yielding than phosphorylation, which often requires more stringent conditions and purification methods. acs.org

Furthermore, research demands consistent purity and yield, which can be challenging with tryptamine syntheses at scale. acs.org The stability of the 4-hydroxy precursors (like norpsilocin) can be a concern, as they are susceptible to oxidation. acs.org Converting them to the more stable 4-acetoxy esters, which are more resistant to oxidation, is a practical optimization step. wikipedia.org The subsequent formation of a hydrochloride salt further enhances the compound's shelf-life and simplifies its handling and preparation for in vitro and in vivo experiments, ensuring reproducibility in research findings. acs.org

Molecular Pharmacology and Receptor Binding Dynamics of 4 Acetoxy N Methyltryptamine 4 Aco Nmt

Serotonin (B10506) Receptor Interactions and Affinities

Broad receptor screening has revealed that 4-acetoxy-N-methyltryptamine is a non-selective ligand for serotonin (5-HT) receptors, exhibiting nanomolar affinity for most human 5-HT receptor subtypes tested. nih.govacs.org The interaction of 4-AcO-NMT with these receptors is a key aspect of its pharmacological profile. Like other secondary and tertiary tryptamines with 4-acetoxy or 4-hydroxy substitutions, it demonstrates significant binding across a range of serotonergic targets. nih.govresearchgate.net

5-HT1A Receptor Binding and Agonism

4-AcO-NMT displays affinity for the human serotonin 1A (5-HT1A) receptor. nih.govresearchgate.net In radioligand binding assays, its affinity for this receptor has been quantified. While specific Ki values from all studies are not uniformly reported, its binding to the 5-HT1A receptor is a consistent finding in broad profiling screens. nih.govresearchgate.net The functional consequences of this binding include contributions to in vivo effects such as hypothermia and decreased locomotor activity at higher doses, which are blocked by 5-HT1A antagonists. nih.govacs.org

5-HT2A Receptor Binding and Agonism

The serotonin 2A (5-HT2A) receptor is a primary target for many tryptamines. 4-AcO-NMT exhibits high nanomolar to low micromolar affinity for the 5-HT2A receptor. nih.gov In mouse brain tissue, it has been shown to compete for [3H]M100907-labeled sites, further confirming its interaction with this receptor. nih.gov Functional assays have demonstrated that 4-AcO-NMT acts as an agonist at the 5-HT2A receptor, mediating effects such as calcium mobilization and β-arrestin 2 recruitment. nih.govresearchgate.net

5-HT1B, 5-HT1D, 5-HT1E, 5-HT2B, 5-HT2C, and 5-HT7A Receptor Interactions

Research indicates that 4-AcO-NMT interacts with a wide array of other serotonin receptor subtypes. It has been shown to have weaker affinity for the 5-HT1B, 5-HT1E, 5-HT2C, and 5-HT7A receptors when compared to its 4-hydroxy analog, norpsilocin, with affinities in the high nanomolar to low micromolar range. nih.gov It also displays affinity for the 5-HT1D and 5-HT2B receptors. nih.gov The binding profile across these various receptors underscores its character as a non-selective 5-HT receptor ligand. nih.gov

Comparative Analysis of Receptor Affinities with 4-hydroxy and 4-phosphoryloxy Analogues

The receptor binding profile of 4-AcO-NMT is often compared with its 4-hydroxy (norpsilocin) and 4-phosphoryloxy (baeocystin) counterparts. Generally, 4-hydroxy compounds tend to have higher affinity across 5-HT receptor targets compared to their 4-acetoxy analogues. nih.gov

Table 1: Comparative Serotonin Receptor Affinities (Ki, nM) of 4-AcO-NMT and Analogues

Note: Data derived from Glatfelter et al., 2022. Ki values represent the concentration of the compound required to inhibit 50% of radioligand binding.

Non-Serotonin Receptor and Transporter Interactions

Alpha Adrenergic Receptor Binding (e.g., α2A, α2C)

Screening studies have identified alpha-adrenergic receptors as non-serotonergic targets for 4-AcO-NMT. nih.gov Specifically, it has been shown to interact with the alpha-2A (α2A) and alpha-2C (α2C) adrenergic receptor subtypes. nih.gov While detailed affinity values are not always available, its binding to these receptors has been consistently noted in comprehensive receptor profiling. nih.govresearchgate.net

Table 2: Non-Serotonin Receptor Affinities (Ki, nM) of 4-AcO-NMT and Norpsilocin

Note: Data derived from Glatfelter et al., 2022. Ki values represent the concentration of the compound required to inhibit 50% of radioligand binding.

Dopamine (B1211576) Transporter (DAT) Binding

Initial screening studies have identified the dopamine transporter (DAT) as a potential, albeit low-affinity, target for 4-acetoxy-N-methyltryptamine (4-AcO-NMT) and related secondary amine tryptamines. nih.govacs.org In broad radioligand binding assays, secondary amine compounds, including 4-AcO-NMT, showed potential interaction with DAT when screened at a concentration of 10 μM. nih.govacs.orgwikipedia.org However, further investigation into a series of related quaternary tryptammonium compounds revealed that the presence of a 4-acetoxy group, as opposed to a 4-hydroxy group, generally leads to a reduction in binding affinity at DAT. nih.govacs.org For instance, while the quaternary analogue 4-acetoxy-N,N,N-trimethyltryptammonium (4-AcO-TMT) displayed some affinity for DAT (Ki = 4.35 μM), other acetoxy esters showed limited interaction. nih.gov This suggests that while the tryptamine (B22526) scaffold can interact with DAT, the specific substitutions at the 4-position and on the nitrogen atom are critical determinants of binding affinity.

Histamine (B1213489) Receptor Binding (e.g., H1)

The histamine H1 receptor is another non-serotonergic target that has been identified in broad receptor screening profiles of substituted tryptamines. nih.govacs.org For secondary and tertiary amine tryptamines, the H1 receptor was flagged as a potential binding site. nih.govacs.orgwikipedia.org More comprehensive screening of various tryptamine-based psychedelics has shown that variations in the N,N-dialkyl substituents can lead to differential binding profiles at several non-5-HT receptors, including histamine receptors. nih.gov While initial high-throughput screens indicated potential interaction of 4-AcO-NMT with the H1 receptor, specific high-affinity binding has not been characterized, suggesting it is likely a weak interaction. nih.govacs.org

Serotonin Transporter (SERT) Binding

4-AcO-NMT, along with other secondary amine tryptamines, demonstrates interaction with the serotonin transporter (SERT). nih.govacs.org Radioligand binding assays identified SERT as a non-5-HT target for this class of compounds. nih.govacs.orgwikipedia.org The binding profile of 4-AcO-NMT is often compared to its structural analogue, norpsilocin (4-HO-NMT). Norpsilocin itself displays low micromolar affinity for SERT. nih.govacs.org Studies on related quaternary tryptamines have shown that some 4-hydroxy analogues can have sub-micromolar affinity for SERT. nih.govacs.org However, similar to the trend observed with DAT, the substitution of a 4-hydroxy group with a 4-acetoxy group tends to diminish binding affinity at SERT. nih.gov Quaternary ammonium (B1175870) compounds like 4-HO-TMT and aeruginascin (B3025662) have also been found to have micromolar affinities at SERT. nih.govacs.org

Sigma Receptor Interactions

The potential interaction of tryptamines with sigma receptors has been noted in pharmacological assessments. researchgate.netresearchgate.net However, in broad radioligand binding screens, significant interaction with the sigma 1 receptor was primarily observed for quaternary ammonium compounds, such as 4-HO-TMT and aeruginascin, rather than for secondary amines like 4-AcO-NMT. nih.govacs.orgresearchgate.net These quaternary compounds displayed greater than 50% inhibition of radioligand binding at the sigma 1 receptor in initial screens at a 10 μM concentration, whereas 4-AcO-NMT did not show notable activity at this site under the same conditions. nih.govacs.org

In Vitro Functional Assays

G Protein-Coupled Receptor Signaling Pathways (e.g., Calcium Mobilization, β-arrestin 2 Recruitment)

Functional assays reveal that 4-AcO-NMT acts as an agonist at serotonin 5-HT2 receptors, stimulating downstream signaling pathways. nih.govacs.org Specifically, it has been shown to be effective in assays measuring 5-HT2A-mediated Gαq-dependent calcium mobilization and β-arrestin 2 recruitment. acs.orgacs.org This activity is a common feature among secondary and tertiary tryptamines with 4-hydroxy or 4-acetoxy substitutions. acs.orgresearchgate.netresearchgate.net

A direct comparison of its functional activity at the 5-HT2C receptor showed that 4-AcO-NMT has a potent effect on calcium mobilization. nih.govacs.org It demonstrated an EC50 of 296 nM and, importantly, acted as a high-efficacy partial agonist with an Emax of 84%. nih.govacs.org This contrasts with a related compound, psilacetin (4-AcO-DMT), which had a similar potency (EC50 = 408 nM) but behaved as a weak partial agonist (Emax = 32%) in the same assay. nih.govacs.org Generally, O-acetylation on tryptamines tends to reduce their in vitro potency at 5-HT2A receptors by approximately 10- to 20-fold compared to their 4-hydroxy counterparts, without significantly altering agonist efficacy. ljmu.ac.uk

| Compound | Assay | EC50 (nM) | Emax (%) |

|---|---|---|---|

| 4-AcO-NMT | Calcium Mobilization | 296 | 84 |

Receptor Selectivity and Promiscuity Profiles

4-AcO-NMT is a nonselective serotonin receptor ligand, demonstrating affinity for a range of 5-HT receptor subtypes. nih.govacs.org Its receptor binding profile is most similar to that of norpsilocin (4-HO-NMT), although it generally displays weaker affinity. nih.govacs.org Compared to norpsilocin, 4-AcO-NMT has lower binding affinity for the 5-HT1B, 5-ht1e, 5-HT2A, 5-HT2C, and 5-HT7a receptors, with affinities in the high nanomolar to low micromolar range. nih.govacs.org

| Target Class | Specific Targets | Binding Interaction Summary |

|---|---|---|

| Serotonin Receptors | 5-HT1A, 5-HT1B, 5-ht1e, 5-HT2A, 5-HT2B, 5-HT2C, 5-HT7a | Nonselective ligand with high nanomolar to low micromolar affinities. Weaker affinity than norpsilocin at several subtypes. nih.govacs.org |

| Monoamine Transporters | DAT, SERT | Identified as a target in initial screens; generally low micromolar affinity. nih.govacs.orgnih.gov |

| Histamine Receptors | H1 | Identified as a potential target in initial screens; likely weak interaction. nih.govacs.orgnih.gov |

| Sigma Receptors | Sigma 1 | No significant interaction detected in screening assays. nih.govacs.org |

Biotransformation Pathways and Metabolite Profiling of 4 Acetoxy N Methyltryptamine 4 Aco Nmt

Prodrug Hypothesis and Metabolic Activation of 4-AcO-NMT

The prevailing hypothesis surrounding 4-acetoxy-N-methyltryptamine (4-AcO-NMT) is that it functions as a prodrug. nih.govacs.org A prodrug is an inactive or less active compound that is metabolized in the body into an active substance. In the case of 4-AcO-NMT, it is believed to be converted to its pharmacologically active 4-hydroxy analog, norpsilocin (4-hydroxy-N-methyltryptamine or 4-HO-NMT). nih.govnih.gov This metabolic activation is a key step in its biotransformation.

The primary metabolic pathway for the activation of 4-AcO-NMT is ester hydrolysis. nih.govacs.org This reaction involves the cleavage of the acetate (B1210297) ester group at the 4-position of the indole (B1671886) ring, replacing it with a hydroxyl group. This process yields the active metabolite, norpsilocin. nih.gov This transformation is analogous to the well-established metabolic conversion of psilocybin to psilocin and the synthetic prodrug 4-acetoxy-N,N-dimethyltryptamine (psilacetin or 4-AcO-DMT) to its active form, psilocin. nih.govwikipedia.orgacs.org The hydrolysis is catalyzed by esterase enzymes present in the body, particularly in the liver. wikipedia.org

While specific, extensive biotransformation studies on 4-AcO-NMT in animals are not widely available, in vitro evidence from studies using liver microsomes provides strong support for its metabolic conversion. nih.govacs.org Liver microsomes are vesicles derived from the endoplasmic reticulum of liver cells and contain a high concentration of drug-metabolizing enzymes. nih.gov Studies on the closely related analogue, 4-acetoxy-N,N-dimethyltryptamine (4-AcO-DMT), have demonstrated that incubation with pooled human liver microsomes leads to the formation of its corresponding 4-hydroxy metabolite, psilocin, as the most abundant product. nih.govresearchgate.net This biotransformation reaction is expected to occur similarly for secondary amines like 4-AcO-NMT. nih.govacs.orgresearchgate.net These in vitro models are considered suitable for predicting the metabolic fate of such compounds in vivo. researchgate.net

Identification of Phase I Biotransformation Products

Phase I biotransformation reactions introduce or expose functional groups on a parent compound, typically making it more water-soluble and preparing it for Phase II conjugation or excretion. For tryptamines, common Phase I pathways include hydroxylation, N-demethylation, and N-oxidation. nih.govmdpi.com Based on studies of analogous compounds like 4-AcO-DMT, the following Phase I metabolites are anticipated for 4-AcO-NMT. nih.govresearchgate.net

Hydroxylation involves the addition of a hydroxyl (-OH) group to the molecule. In tryptamines, this can occur at various positions on the indole ring or the ethylamine (B1201723) side chain. nih.govresearchgate.net In vitro studies of 4-AcO-DMT have identified several hydroxylated metabolites. nih.gov A similar pattern is expected for 4-AcO-NMT.

Interactive Data Table: Expected Hydroxylation Metabolites of 4-AcO-NMT

| Metabolite Name (Analogous to 4-AcO-DMT metabolites) | Biotransformation Pathway |

| 4-hydroxy-N-methyltryptamine (Norpsilocin) | Ester Hydrolysis |

| Beta-hydroxy-4-acetoxy-N-methyltryptamine | Beta-hydroxylation |

| 5-hydroxy-4-acetoxy-N-methyltryptamine | Aromatic Hydroxylation |

| 6-hydroxy-4-acetoxy-N-methyltryptamine | Aromatic Hydroxylation |

This table is based on findings from the metabolic studies of the analogous compound 4-AcO-DMT and represents expected metabolites for 4-AcO-NMT. nih.gov

N-demethylation is the removal of a methyl group from the nitrogen atom of the ethylamine side chain. nih.govmdpi.com For 4-AcO-NMT, which is a secondary amine, this would result in the formation of 4-acetoxy-tryptamine. Further metabolism of demethylated products can also occur. Studies on the related compound 4-AcO-DMT have shown N-demethylation to be a significant metabolic pathway. nih.gov

Interactive Data Table: Expected N-Demethylation Metabolites of 4-AcO-NMT

| Metabolite Name (Analogous to 4-AcO-DMT metabolites) | Biotransformation Pathway |

| 4-acetoxy-tryptamine | N-demethylation |

| 4-hydroxy-tryptamine (Norbaeocystin active form) | Hydrolysis and N-demethylation |

This table is based on findings from the metabolic studies of the analogous compound 4-AcO-DMT and represents expected metabolites for 4-AcO-NMT. nih.govwikipedia.org

N-oxidation involves the addition of an oxygen atom to the nitrogen of the ethylamine side chain, forming an N-oxide. nih.govresearchgate.net This is another recognized metabolic pathway for tryptamines. mdpi.com The N-oxide of the parent compound or its hydrolyzed metabolite can be formed.

Interactive Data Table: Expected N-Oxidation Metabolites of 4-AcO-NMT

| Metabolite Name (Analogous to 4-AcO-DMT metabolites) | Biotransformation Pathway |

| 4-acetoxy-N-methyltryptamine-N-oxide | N-oxidation |

| 4-hydroxy-N-methyltryptamine-N-oxide (Norpsilocin-N-oxide) | Hydrolysis and N-oxidation |

This table is based on findings from the metabolic studies of analogous compounds like 4-AcO-DiPT and represents expected metabolites for 4-AcO-NMT. researchgate.net

Characterization of Phase II Conjugation Metabolites

Following the initial hydrolysis of 4-AcO-NMT to 4-OH-NMT, the molecule undergoes extensive Phase II conjugation at the 4-hydroxyl position. These reactions are catalyzed by enzymes predominantly found in the liver. nih.gov

O-glucuronidation is a major metabolic pathway for 4-hydroxylated tryptamines. mdpi.comresearchgate.net In this reaction, the enzyme UDP-glucuronosyltransferase (UGT) facilitates the covalent bonding of glucuronic acid to the 4-hydroxyl group of 4-OH-NMT. drughunter.com This process results in the formation of 4-OH-NMT-O-glucuronide.

Studies on the closely related compound 4-AcO-DMT (psilacetin) have shown that after hydrolysis to psilocin (4-OH-DMT), conjugation with glucuronic acid is a key metabolic step. nih.gov Similarly, research on 4-AcO-DiPT metabolism in human hepatocytes identified 4-OH-DiPT-glucuronide as a significant metabolite. jefferson.eduresearchgate.net Given these precedents, 4-OH-NMT-O-glucuronide is expected to be a primary metabolite of 4-AcO-NMT. The addition of the large, hydrophilic glucuronide moiety significantly enhances the water solubility of the molecule, preparing it for efficient renal clearance. mdpi.com

Table 1: Expected O-Glucuronidation Metabolite of 4-AcO-NMT

| Precursor Metabolite | Conjugation Reaction | Enzyme Family | Resulting Phase II Metabolite |

|---|

Alongside glucuronidation, O-sulfation represents another critical Phase II conjugation pathway for 4-hydroxylated tryptamines. jefferson.eduresearchgate.net This biotransformation is catalyzed by sulfotransferase (SULT) enzymes, which transfer a sulfonate group from the donor molecule 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the 4-hydroxyl group of 4-OH-NMT. nih.gov The resulting metabolite is 4-OH-NMT-O-sulfate.

Metabolic studies of 4-AcO-DiPT have demonstrated that O-sulfation is a common pathway, leading to the formation of metabolites such as 4-OH-DiPT-sulfate and 4-OH-iPT-sulfate. jefferson.eduresearchgate.net This indicates that the 4-hydroxyindole (B18505) structure is a suitable substrate for SULT enzymes. Therefore, it is highly probable that 4-OH-NMT, the primary active metabolite of 4-AcO-NMT, also undergoes O-sulfation.

Table 2: Expected O-Sulfation Metabolite of 4-AcO-NMT

| Precursor Metabolite | Conjugation Reaction | Enzyme Family | Resulting Phase II Metabolite |

|---|

Metabolite Biomarker Identification for Research Applications

The identification of specific and reliable biomarkers is essential for detecting and confirming exposure to a compound in biological samples for research and forensic applications. annlabmed.orgfrontiersin.org For 4-AcO-NMT, the most effective biomarkers are likely to be its primary active metabolite and the subsequent Phase II conjugates.

Given that 4-AcO-NMT is rapidly hydrolyzed in vivo, the parent compound may be present in very low concentrations or be entirely absent in biological fluids collected after a certain time. nih.govacs.org Therefore, its primary metabolite, 4-hydroxy-N-methyltryptamine (4-OH-NMT) , serves as a more reliable and longer-lasting biomarker for research applications.

Furthermore, the Phase II conjugates are excellent biomarkers. Studies on analogous tryptamines suggest that the glucuronidated metabolite is often the most abundant form found in urine. mdpi.comresearchgate.net Thus, 4-OH-NMT-O-glucuronide is a key target for analysis, particularly in urine samples, as its detection would provide strong evidence of 4-AcO-NMT consumption. researchgate.net Similarly, 4-OH-NMT-O-sulfate represents another potential biomarker.

For comprehensive analytical strategies, a panel of biomarkers should be considered. This would ideally include the parent compound (if detectable), the primary active metabolite, and its major conjugation products.

Table 3: Potential Metabolite Biomarkers for 4-AcO-NMT

| Biomarker | Metabolic Origin | Rationale for Use |

|---|---|---|

| 4-hydroxy-N-methyltryptamine (4-OH-NMT) | Phase I Hydrolysis | Primary active metabolite; likely present at higher concentrations and for a longer duration than the parent compound. jefferson.eduresearchgate.net |

| 4-OH-NMT-O-glucuronide | Phase II Glucuronidation | Expected to be a major, highly water-soluble metabolite, making it ideal for detection in urine. mdpi.comresearchgate.net |

Preclinical Pharmacological Investigations of 4 Acetoxy N Methyltryptamine 4 Aco Nmt

In Vivo Behavioral Phenotyping in Animal Models

In preclinical studies using mouse models, 4-acetoxy-N-methyltryptamine (4-AcO-NMT) has been shown to modulate locomotor activity. caymanchem.com Specifically, administration of 4-AcO-NMT leads to a reduction in movement. caymanchem.com This effect is not unique to 4-AcO-NMT; research indicates that both secondary amines, like 4-AcO-NMT, and tertiary amine tryptamines can decrease locomotor activity, particularly at higher doses. nih.govacs.org

The mechanism underlying this suppression of locomotion appears to be mediated by the serotonin (B10506) 1A (5-HT1A) receptor. nih.govacs.org Studies have demonstrated that the reduction in locomotor activity induced by these compounds can be blocked by pretreatment with a 5-HT1A antagonist. nih.govacs.org In these investigations, compounds were administered to mice at various doses to assess their effects on locomotor activity over a 30-minute period. nih.gov

Table 1: Effect of 4-AcO-NMT on Locomotor Activity in Mice

| Compound | Animal Model | Effect on Locomotion | Receptor Implication |

|---|---|---|---|

| 4-acetoxy-N-methyltryptamine (4-AcO-NMT) | Mouse | Dose-dependent decrease nih.govacs.org | 5-HT1A nih.govacs.org |

The head-twitch response (HTR) in rodents is a widely used behavioral proxy to predict psychedelic-like effects in humans, which are primarily mediated by the activation of the serotonin 2A (5-HT2A) receptor. nih.govnih.gov

Despite being a potent agonist at the 5-HT2A receptor in vitro, 4-AcO-NMT does not induce the head-twitch response in mice at any tested dose. nih.govacs.org This lack of in vivo activity is a key finding, suggesting that it does not produce psychedelic-like effects in this model. caymanchem.com Several hypotheses have been proposed to explain this discrepancy between in vitro and in vivo results. These include the possibility of poor penetration of the blood-brain barrier, rapid metabolism by enzymes such as monoamine oxidase, or that 4-AcO-NMT exhibits agonist effects at other non-5-HT2A receptor sites that may inhibit or dampen the HTR expression. nih.govacs.org

A clear distinction in HTR induction is observed when comparing the secondary amine 4-AcO-NMT to its tertiary amine analogues. nih.govnih.gov In mouse experiments, only the tertiary amines, such as psilocin, psilocybin, and 4-acetoxy-N,N-dimethyltryptamine (psilacetin), were found to induce the HTR, with median effective doses (ED50) ranging from 0.11 to 0.29 mg/kg. nih.govacs.org The head twitches produced by these tertiary amines were successfully blocked by pretreatment with a 5-HT2A antagonist, confirming the involvement of this receptor. nih.govacs.org In stark contrast, secondary amines, including 4-AcO-NMT and norpsilocin, did not elicit this response. nih.govnih.gov This highlights a critical structure-activity relationship, where the N,N-dimethylated (tertiary) tryptamines are active in this behavioral paradigm, while the N-methylated (secondary) analogue is not.

Table 2: Comparative Head-Twitch Response (HTR) Induction

| Compound | Amine Class | HTR Induction in Mice | Implied Psychedelic-like Activity |

|---|---|---|---|

| 4-acetoxy-N-methyltryptamine (4-AcO-NMT) | Secondary | No nih.govacs.org | None Indicated caymanchem.com |

| Psilocin | Tertiary | Yes nih.govacs.org | Indicated nih.govacs.org |

| Psilocybin | Tertiary | Yes nih.govacs.org | Indicated nih.govacs.org |

| 4-acetoxy-N,N-dimethyltryptamine (psilacetin) | Tertiary | Yes nih.govnih.gov | Indicated nih.govnih.gov |

Assessment of Psychedelic-like Effects: Head-Twitch Response (HTR) Analysis

Physiological Responses in Preclinical Models

In addition to behavioral effects, the physiological impact of 4-AcO-NMT on thermoregulation has been examined in preclinical models. Research shows that both secondary amines like 4-AcO-NMT and tertiary amines can induce a decrease in body temperature in mice, an effect observed at higher doses. nih.govacs.org

Similar to the modulation of locomotor activity, this thermoregulatory effect is linked to the 5-HT1A receptor. nih.govacs.org The hypothermic response caused by these compounds was prevented when the animals were pretreated with a 5-HT1A antagonist, strongly suggesting that the observed decrease in body temperature is mediated through the activation of this specific serotonin receptor subtype. nih.govacs.org

Table 3: Effect of 4-AcO-NMT on Body Temperature in Mice

| Compound | Animal Model | Effect on Body Temperature | Receptor Implication |

|---|---|---|---|

| 4-acetoxy-N-methyltryptamine (4-AcO-NMT) | Mouse | Dose-dependent decrease nih.govacs.org | 5-HT1A nih.govacs.org |

Other Peripheral Pharmacological Effects

Preclinical research into the peripheral pharmacological effects of 4-acetoxy-N-methyltryptamine (4-AcO-NMT) has identified measurable impacts on physiological parameters such as body temperature and locomotor activity in animal models. acs.orgresearchgate.net These effects appear to be mediated by interactions with specific serotonin receptor subtypes. acs.orgresearchgate.net

A key study investigating the structure-activity relationships of psilocybin analogues found that secondary amines, including 4-AcO-NMT, produced distinct peripheral effects in mice. acs.orgresearchgate.net At higher doses, these compounds led to a decrease in both body temperature and locomotor activity. acs.orgresearchgate.net Further investigation revealed that these effects were blocked by pretreatment with a serotonin 5-HT1A receptor antagonist, indicating the involvement of this receptor in mediating the observed hypothermia and reduced movement. acs.orgresearchgate.net In contrast to tertiary amines like psilocin and psilacetin, 4-AcO-NMT does not induce the head-twitch response (HTR) in mice, suggesting a lack of significant hallucinogenic potential. caymanchem.com

The compound's interaction with various receptors has been characterized through in vitro binding assays. 4-AcO-NMT is a nonselective serotonin receptor ligand. acs.org When compared with norpsilocin, 4-AcO-NMT demonstrated weaker affinity for several serotonin receptor subtypes, including 5-HT1B, 5-HT1e, 5-HT2A, 5-HT2C, and 5-HT7a. acs.org Beyond the serotonergic system, 4-AcO-NMT also showed low micromolar affinity for alpha-2A adrenergic receptors and the serotonin transporter (SERT). acs.org The interaction with tryptamine (B22526) analogues on smooth muscle tissue, such as the rat aorta, has been noted in broader studies, though specific data for 4-AcO-NMT is not detailed. nih.gov

The following tables summarize the key preclinical findings regarding the peripheral effects and receptor binding profile of 4-AcO-NMT.

Table 1: Observed Peripheral Pharmacological Effects of 4-AcO-NMT in Mice

| Effect | Observation | Implicated Receptor | Reference |

|---|---|---|---|

| Locomotor Activity | Decrease at higher doses | 5-HT1A | acs.orgresearchgate.netcaymanchem.com |

| Body Temperature | Decrease (Hypothermia) | 5-HT1A | acs.orgresearchgate.net |

Table 2: Receptor Binding Profile for 4-AcO-NMT

| Receptor Target | Finding | Reference |

|---|---|---|

| Serotonin Receptors | ||

| 5-HT Receptors (General) | Nonselective ligand | acs.org |

| 5-HT1A | Agonist activity implicated in hypothermia and reduced locomotion | acs.orgresearchgate.net |

| 5-HT1B, 5-HT1e, 5-HT2A, 5-HT2C, 5-HT7a | Weaker affinity compared to norpsilocin | acs.org |

| Non-Serotonin Receptors | ||

| Alpha-2A Adrenergic Receptor | Low micromolar affinity | acs.org |

Advanced Analytical Methodologies for 4 Acetoxy N Methyltryptamine 4 Aco Nmt Research

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone of analytical procedures for complex mixtures, enabling the separation of the target analyte from matrix components or other related substances. Both liquid and gas chromatography are widely employed for the analysis of 4-acetoxy-substituted tryptamines.

Liquid Chromatography (LC) Applications

Liquid chromatography, particularly reversed-phase high-performance liquid chromatography (HPLC) and ultra-high performance liquid chromatography (UHPLC), is a powerful tool for the analysis of tryptamines. nih.govresearchgate.netmdpi.comjefferson.edu These techniques are well-suited for polar and thermally labile compounds, which can be challenging to analyze by gas chromatography.

In typical applications, a C18 stationary phase is used to separate the analyte from the sample matrix. policija.si The separation is achieved by employing a mobile phase gradient, commonly consisting of an aqueous component with a modifier like formic acid or ammonium (B1175870) formate (B1220265) and an organic solvent such as methanol (B129727) or acetonitrile. policija.sicfsre.org This gradient allows for the efficient elution of compounds with varying polarities. For example, in the analysis of 4-AcO-DMT, a close structural analog, UHPLC has been effectively coupled with high-resolution mass spectrometry. nih.govdoaj.org The use of UHPLC systems can provide enhanced resolution and faster analysis times compared to traditional HPLC.

| Parameter | Condition 1 (for 4-AcO-MALT) cfsre.org | Condition 2 (for 4-AcO-DMT) policija.si |

|---|---|---|

| Instrument | Shimadzu Nexera XR UHPLC | Agilent 1260 Infinity HPLC |

| Column | Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm) | Zorbax Eclipse XDB-C18 (50 x 4.6 mm, 1.8 µm) |

| Mobile Phase A | Ammonium formate (10 mM, pH 3.0) | 0.1% formic acid and 1mM ammonium formate in water |

| Mobile Phase B | Acetonitrile with 0.1% formic acid | 0.1% formic acid in methanol |

| Gradient | Initial: 95A:5B; 5A:95B over 13 min | 5% B to 100% B over 11 min |

| Flow Rate | 0.5 mL/min | 1.0 mL/min |

Gas Chromatography (GC) Applications

Gas chromatography is another principal technique used for the separation and analysis of volatile and thermally stable compounds. For tryptamines like 4-AcO-NMT, derivatization may sometimes be employed, but direct analysis is often feasible. GC is frequently coupled with a mass spectrometer (GC-MS) for definitive identification.

The separation is typically performed on a low-polarity capillary column, such as one with a 100% dimethylpolysiloxane or a 5% phenyl-substituted stationary phase (e.g., DB-1 MS). policija.siswgdrug.org A programmed temperature gradient is used to elute the compounds, starting at a lower temperature and ramping up to a higher temperature to ensure the separation of various components in the sample. cfsre.orgswgdrug.org Helium is commonly used as the carrier gas. cfsre.orgswgdrug.org GC-MS methods have been successfully developed for the identification of related compounds like 4-AcO-DMT, providing characteristic retention times and mass spectra. doaj.orgswgdrug.org

| Parameter | Condition 1 (for 4-AcO-DMT) swgdrug.org | Condition 2 (for 4-Acetoxy-MALT) cfsre.org |

|---|---|---|

| Instrument | Gas chromatograph with MS detector | Agilent 5975 Series GC/MSD System |

| Column | DB-1 MS or equivalent (30m x 0.25mm x 0.25 µm) | Zebron™ Inferno™ ZB-35HT (15 m x 250 µm x 0.25 µm) |

| Carrier Gas | Helium at 1 mL/min | Helium at 1 mL/min |

| Injector Temperature | 280°C | 265°C |

| Oven Program | 100°C for 1 min, ramp to 300°C at 12°C/min, hold for 9 min | 60°C for 0.5 min, ramp to 340°C at 35°C/min, hold for 6.5 min |

| Retention Time | 13.199 min | 6.799 min |

Mass Spectrometry (MS) Approaches for Identification and Quantification

Mass spectrometry is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is prized for its high sensitivity and specificity, making it ideal for the definitive identification and quantification of compounds like 4-AcO-NMT, even at trace levels.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allow for the determination of the elemental composition of a compound. nih.gov This capability is crucial for identifying unknown substances and distinguishing between compounds with the same nominal mass (isobars). Instruments like time-of-flight (TOF) and Orbitrap mass analyzers are commonly used for HRMS. science.gov

For instance, in the analysis of a brown powder containing 4-AcO-DMT, UPLC coupled to a Linear Trap Quadrupole (LTQ)-Orbitrap MS detected a protonated molecular ion [M+H]⁺ at an m/z of 247.1450. nih.govdoaj.org This high-resolution measurement corresponds to the elemental formula of the protonated molecule, confirming its identity. Similarly, the analysis of 4-AcO-DiPT has been performed using reversed-phase liquid chromatography coupled with high-resolution tandem mass spectrometry (LC-HRMS/MS). nih.govresearchgate.netmdpi.comjefferson.edu

Tandem Mass Spectrometry (MS/MS) and Fragmentation Pattern Analysis

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected and then fragmented to produce a spectrum of smaller fragment ions (product ions). youtube.comunt.edu This process, often involving collision-induced dissociation (CID), provides structural information about the molecule. unt.edu The resulting fragmentation pattern is highly specific to a compound's structure and serves as a chemical fingerprint for identification.

The fragmentation of 4-acetoxy tryptamines follows predictable pathways. For 4-AcO-DiPT, fragmentation in positive ionization mode involves the loss of the diisopropyl amine group, followed by the loss of the acetyl group, producing characteristic ions. nih.gov In the analysis of 4-AcO-DMT, the main product ions observed in the secondary mass spectrum under CID were m/z 202.0871, 160.0763, and 134.0605. nih.govdoaj.org The ion at m/z 160.0763 corresponds to the loss of the acetyl group, a common fragmentation pathway for these compounds. nih.govnih.gov

| Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Proposed Identity/Loss |

|---|---|---|

| 247.1450 | 202.0871 | Loss of acetyl group (C₂H₃O) |

| 160.0763 | Further fragmentation | |

| 134.0605 | Further fragmentation |

Quadrupole/Electrostatic Field Orbitrap Mass Spectrometry

Hybrid mass spectrometry systems, such as the Quadrupole-Orbitrap mass spectrometer, combine the functionalities of different mass analyzers to offer enhanced analytical capabilities. creative-proteomics.com This setup pairs a quadrupole mass filter with a high-resolution Orbitrap mass analyzer. creative-proteomics.com

The quadrupole can be operated in two main ways: as a mass filter to select a specific precursor ion for subsequent fragmentation (as in tandem mass spectrometry) or in full scan mode. thermofisher.comnih.gov The selected ions are then passed into a collision cell for fragmentation, and the resulting product ions are analyzed with high resolution and mass accuracy by the Orbitrap detector. creative-proteomics.com This combination, often referred to as Q-Orbitrap, allows for both targeted and untargeted screening with high confidence in compound identification and quantification. thermofisher.com This technology is particularly advantageous for the analysis of novel psychoactive substances, where it can be used to identify known compounds through library matching of fragmentation spectra and to elucidate the structures of new, previously uncharacterized analogs. nih.gov The use of ultra-high performance liquid chromatography-linear ion trap quadrupole-orbitrap mass spectrometry (UPLC-LTQ-Orbitrap MS) has been documented for the successful identification of new psychoactive tryptamines. nih.govdoaj.org

In Silico Tools for Metabolite Prediction and Data Mining

The study of novel psychoactive substances (NPS) like 4-acetoxy-N-methyltryptamine (4-AcO-NMT) presents significant analytical challenges, primarily due to the limited availability of data on their metabolic fate in the human body. To address this, researchers are increasingly turning to advanced computational methods. In silico tools for metabolite prediction and sophisticated data mining techniques have become indispensable for anticipating the biotransformation of these compounds, thereby guiding laboratory-based identification efforts. nih.govresearchgate.netjefferson.edu

In silico metabolite prediction software utilizes algorithms based on known metabolic pathways and enzymatic reactions to forecast potential metabolites of a parent compound. simulations-plus.comnews-medical.net For tryptamines similar to 4-AcO-NMT, such as 4-acetoxy-N,N-diisopropyltryptamine (4-AcO-DiPT), web-based platforms like GLORYx have been effectively used to generate lists of plausible Phase I and Phase II metabolites. nih.govresearchgate.net These programs simulate reactions such as ester hydrolysis, oxidation, N-dealkylation, O-glucuronidation, and O-sulfation to predict the structures of metabolic products. nih.govresearchgate.netjefferson.edu The primary and most anticipated metabolic step for 4-acetoxy tryptamines is the rapid hydrolysis of the acetyl group by esterase enzymes to yield the corresponding hydroxylated analogue, in this case, 4-hydroxy-N-methyltryptamine (4-HO-NMT). nih.govjefferson.eduwikipedia.org Subsequent reactions would then occur on this primary metabolite.

These computational predictions are crucial for setting up targeted analytical experiments. nih.gov By creating an inclusion list of the predicted metabolites' mass-to-charge ratios (m/z), analysts can configure high-resolution tandem mass spectrometry (LC-HRMS/MS) instruments to specifically look for these compounds in complex biological samples. nih.govresearchgate.net

The large and complex datasets generated by LC-HRMS/MS analysis necessitate the use of software-assisted data mining. nih.govjefferson.edu This process involves specialized software that sifts through the raw analytical data to find ions matching the predicted metabolites from the in silico tools. This combination of predictive modeling and automated data analysis allows researchers to identify actual metabolites present in in vitro experiments, such as those using human hepatocytes, which serve as a reliable model for human metabolism. nih.govresearchgate.netjefferson.edu In studies of analogous compounds, this approach has successfully identified multiple metabolites, confirming that metabolic pathways for these tryptamines include ester hydrolysis followed by conjugation reactions like glucuronidation and sulfation. nih.govresearchgate.netjefferson.edu

Table 1: Predicted Phase I and Phase II Metabolites of 4-acetoxy-N-methyltryptamine (4-AcO-NMT) This table is a predictive model based on metabolic pathways identified for structurally similar acetoxy-tryptamines. nih.govresearchgate.netjefferson.edu

| Metabolic Phase | Reaction Type | Predicted Metabolite Name | Notes |

|---|---|---|---|

| Phase I | Ester Hydrolysis | 4-hydroxy-N-methyltryptamine (4-HO-NMT) | Expected primary metabolite. |

| Phase I | N-Demethylation | 4-acetoxy-tryptamine | Removal of the methyl group from the nitrogen. |

| Phase I | Hydroxylation | Hydroxy-4-acetoxy-N-methyltryptamine | Addition of a hydroxyl group to the indole (B1671886) ring or ethyl side chain. |

| Phase I | N-Oxidation | 4-acetoxy-N-methyltryptamine-N-oxide | Oxidation of the tertiary amine. |

| Phase II | O-Glucuronidation | 4-hydroxy-N-methyltryptamine-glucuronide | Conjugation of the primary metabolite (4-HO-NMT) with glucuronic acid. |

| Phase II | O-Sulfation | 4-hydroxy-N-methyltryptamine-sulfate | Conjugation of the primary metabolite (4-HO-NMT) with a sulfate (B86663) group. |

Development and Validation of Analytical Reference Standards for 4-AcO-NMT

The foundation of any accurate and reliable analytical research is the availability of high-purity, well-characterized reference standards. eurofins.com For 4-AcO-NMT, the development and validation of an analytical reference standard are critical steps that enable its unambiguous identification and quantification in toxicological and forensic analyses. A primary reference standard should ideally have a purity of 99.5% or higher. eurofins.com

The development process begins with the chemical synthesis of the compound. Improved synthesis methods for related compounds like O-acetylpsilocin (4-AcO-DMT) have been developed, and similar principles of organic chemistry would be applied to produce 4-AcO-NMT hydrochloride. acslab.comresearchgate.net Following synthesis, the material must undergo rigorous purification, which may involve techniques like recrystallization or large-scale chromatography to remove impurities such as residual solvents, starting materials, and reaction byproducts. eurofins.com

Once a high-purity material is obtained, it must be thoroughly characterized to confirm its identity and structure. This is achieved using a panel of orthogonal analytical methods, where each technique provides different, complementary information about the molecule. eurofins.com These methods typically include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular structure and confirm the arrangement of atoms.

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, which serves as a chemical fingerprint.

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

Chromatographic Techniques (HPLC, GC): To assess the purity of the standard by separating it from any potential impurities. veranova.com

Validation of the reference standard involves a comprehensive assessment to establish its fitness for its intended purpose. veranova.com This includes determining its exact purity or potency, assessing its stability under various storage conditions (light, temperature), and identifying any degradation products. veranova.com Forced degradation studies are often performed to understand the compound's stability profile. veranova.com A Certificate of Analysis (CoA) is generated, which documents all characterization and validation data, assigns a purity value, and provides storage instructions and a retest or expiry date. eurofins.com This certified reference material is then used to calibrate analytical instruments and to accurately quantify 4-AcO-NMT in unknown samples. eurofins.comveranova.com

Table 2: Analytical Techniques for the Characterization and Validation of a 4-AcO-NMT Reference Standard

| Technique | Purpose | Information Provided |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Purity Assessment & Quantification | Separation of the main compound from impurities; provides purity value (e.g., % area). |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identity & Purity | Provides retention time and a mass spectrum for structural confirmation. |

| Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) | Structure Elucidation | Confirms the chemical structure and identifies the positions of protons and carbons. |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Functional Group Identification | Confirms the presence of key functional groups (e.g., ester, amine, aromatic ring). |

| High-Resolution Mass Spectrometry (HRMS) | Molecular Formula Confirmation | Provides a highly accurate mass measurement to confirm the elemental composition. |

| Karl Fischer Titration | Water Content | Measures the amount of water present in the solid material. |

| Thermogravimetric Analysis (TGA) | Residual Solvent Analysis | Measures changes in mass as a function of temperature to detect residual solvents. |

Prospective Research Avenues and Unaddressed Scientific Questions for 4 Acetoxy N Methyltryptamine 4 Aco Nmt

Elucidating the Full Spectrum of Receptor Agonism and Antagonism

A foundational aspect of understanding the pharmacological profile of any psychoactive compound is its interaction with neural receptors. For tryptamines, the serotonin (B10506) (5-HT) receptors are of primary interest, particularly the 5-HT2A receptor, which is believed to mediate the principal psychedelic effects. nih.govwikipedia.org While extensive research has been conducted on the receptor binding affinities of compounds like 4-AcO-DMT, specific data for 4-AcO-NMT is lacking. nih.govnih.gov

Table 1: Hypothetical Receptor Binding Profile for 4-AcO-NMT and 4-HO-NMT (Illustrative) This table is for illustrative purposes to highlight the type of data that is needed and does not represent actual experimental results.

| Receptor Subtype | 4-AcO-NMT (Ki, nM) | 4-HO-NMT (Ki, nM) | Functional Activity (EC50, nM) |

|---|---|---|---|

| 5-HT1A | ? | ? | ? |

| 5-HT2A | ? | ? | ? |

| 5-HT2B | ? | ? | ? |

| 5-HT2C | ? | ? | ? |

| D2 | ? | ? | ? |

| α2A | ? | ? | ? |

Comprehensive Biotransformation Studies in Diverse Preclinical Matrices

It is widely hypothesized that 4-acetoxy tryptamines, such as 4-AcO-DMT, function as prodrugs, being deacetylated in vivo to their corresponding 4-hydroxy analogs. nih.govnih.govwikipedia.org For 4-AcO-NMT, this would mean conversion to 4-HO-NMT. While in vitro studies using human liver microsomes have supported this metabolic pathway for 4-AcO-DMT, nih.govresearchgate.net dedicated biotransformation studies for 4-AcO-NMT are essential.

Prospective research should involve in vitro metabolic studies using various preclinical matrices, including liver microsomes and hepatocytes from different species (e.g., rodent, canine, non-human primate) to identify species-specific metabolic pathways. jefferson.edumdpi.com This would not only confirm the expected hydrolysis to 4-HO-NMT but also identify any other significant phase I and phase II metabolites. nih.govresearchgate.net Identifying these metabolites is crucial for designing and interpreting toxicological and pharmacological studies, as well as for developing analytical methods for its detection in biological samples. nih.gov

Table 2: Potential Metabolites of 4-AcO-NMT This table outlines potential metabolites based on known metabolic pathways of related tryptamines.

| Metabolite | Biotransformation Pathway |

|---|---|

| 4-hydroxy-N-methyltryptamine (4-HO-NMT) | Hydrolysis |

| 4-hydroxy-N-methyltryptamine-glucuronide | Glucuronidation |

Exploration of Structure-Activity-Relationship Extensions for 4-AcO-NMT Analogues

The systematic investigation of structure-activity relationships (SAR) is a cornerstone of medicinal chemistry and pharmacology. nih.govresearchgate.net For 4-substituted tryptamines, research has begun to explore how modifications to the N,N-dialkyl substituents and the 4-position group affect receptor affinity and functional activity. nih.govacs.orgresearchgate.net However, the SAR of N-monomethylated tryptamines like 4-AcO-NMT is less explored.

Future research should focus on the synthesis and pharmacological evaluation of a series of 4-AcO-NMT analogs. This could involve modifications at several positions, including:

Varying the N-alkyl substituent: Replacing the methyl group with other alkyl groups (e.g., ethyl, propyl) to probe the steric and electronic requirements of the receptor binding pocket.

Modifying the 4-acetoxy group: Replacing the acetate (B1210297) with other ester groups (e.g., propionate, butyrate) to investigate the influence of the prodrug moiety on pharmacokinetics and pharmacodynamics.

Substitution on the indole (B1671886) ring: Introducing substituents at other positions of the indole nucleus to explore their impact on receptor selectivity and potency.

These studies would provide valuable insights into the SAR of this subclass of tryptamines and could lead to the discovery of novel compounds with improved pharmacological profiles.

Development of Novel Research Tools and Probes Based on the 4-AcO-NMT Scaffold

The development of selective and high-affinity ligands is crucial for advancing our understanding of receptor function and distribution. The 4-AcO-NMT scaffold could serve as a template for the design of novel research tools.

Prospective research in this area could include:

Radiolabeling: The synthesis of radiolabeled versions of 4-AcO-NMT or its high-affinity analogs (e.g., with 3H or 11C) would enable in vitro autoradiography to map receptor distributions in the brain and in vivo positron emission tomography (PET) imaging studies to investigate receptor occupancy and pharmacokinetics in living organisms.

Fluorescent Probes: The development of fluorescently labeled 4-AcO-NMT analogs could be used for in vitro imaging techniques such as fluorescence microscopy and flow cytometry to study receptor trafficking and dynamics.

Photoaffinity Labels: Creating photoaffinity labeled probes based on the 4-AcO-NMT structure could allow for the irreversible labeling of receptor binding sites, facilitating their biochemical characterization.

These tools would be invaluable for basic neuroscience research aimed at understanding the role of the target receptors in health and disease.

Investigation of Long-Term Pharmacological Effects in Preclinical Models

While acute pharmacological effects are of immediate interest, understanding the long-term consequences of repeated exposure to a novel compound is critical. For 4-AcO-DMT, some preclinical studies in rodents have explored its effects on addiction models and conditioned place preference. researchgate.netresearchgate.net Similar investigations are warranted for 4-AcO-NMT.

Future preclinical research should employ rodent models to investigate the long-term effects of 4-AcO-NMT administration. Key areas of investigation should include:

Behavioral Pharmacology: Assessing the potential for tolerance, sensitization, and dependence with chronic administration. Studies on its effects on learning, memory, and affective behaviors would also be informative.

Neurochemical Adaptations: Examining long-term changes in receptor density, neurotransmitter levels, and gene expression in brain regions associated with its acute effects.

Neuroplasticity: Investigating potential effects on structural and functional neuroplasticity, such as changes in dendritic spine density and synaptic strength, which have been suggested for other psychedelic compounds.

These studies are essential for a comprehensive understanding of the neurobiological impact of 4-AcO-NMT and would be a prerequisite for any consideration of its potential therapeutic applications.

Q & A

Q. What analytical methods are recommended for characterizing the purity and structural identity of 4-acetoxy NMT (hydrochloride)?

- Methodological Answer: Purity assessment should utilize high-performance liquid chromatography (HPLC) with UV detection, as batch-specific certificates of analysis (COA) are provided for this compound . UV/Vis spectroscopy is also critical, with characteristic absorbance maxima at 220 nm and 277 nm, which can confirm structural integrity . For structural elucidation, nuclear magnetic resonance (NMR) and mass spectrometry (MS) are recommended, though these techniques are not explicitly detailed in the provided evidence.

Q. How should 4-acetoxy NMT (hydrochloride) be stored to maintain stability in laboratory settings?

Q. What molecular features distinguish 4-acetoxy NMT (hydrochloride) from hallucinogenic tryptamines like psilocin?

- Methodological Answer: The acetoxy group at the 4-position and the N-methyltryptamine backbone differentiate it from psilocin derivatives. Unlike 4-acetoxy DMT (a psilocin prodrug), 4-acetoxy NMT lacks hallucinogenic potential, as evidenced by the absence of the head-twitch response (HTR) in mice . Structural-activity relationship (SAR) studies suggest that minor modifications, such as methylation at the amine group, significantly alter receptor binding profiles .

Advanced Research Questions

Q. What experimental models are suitable for investigating the effects of 4-acetoxy NMT (hydrochloride) on locomotor activity?

- Methodological Answer: Murine models are preferred, with locomotor activity assays conducted in open-field or actimetry setups. Dosing regimens should be calibrated based on prior studies showing reduced locomotor activity in mice at specific concentrations . Behavioral data should be compared to negative controls (e.g., saline) and positive controls (e.g., known sedatives) to contextualize results.

Q. How does the absence of the head-twitch response (HTR) in 4-acetoxy NMT inform its pharmacological mechanism?

- Methodological Answer: The HTR is a biomarker for 5-HT2A receptor activation, a hallmark of hallucinogens. The lack of HTR in 4-acetoxy NMT suggests low affinity for 5-HT2A receptors, which can be validated via competitive binding assays using radiolabeled ligands (e.g., [³H]ketanserin). Comparative studies with hallucinogenic analogs (e.g., 4-acetoxy DMT) are critical to isolate structural determinants of receptor selectivity .

Q. What strategies can resolve contradictions in data regarding the metabolic fate of 4-acetoxy NMT (hydrochloride)?

- Methodological Answer: Use isotope-labeled 4-acetoxy NMT in pharmacokinetic studies to track metabolites via liquid chromatography-tandem mass spectrometry (LC-MS/MS). If conflicting data arise, validate findings across multiple biological matrices (e.g., plasma, urine, brain tissue) and species. Reference SAR studies, such as Glatfelter et al. (2022), to hypothesize metabolic pathways based on structural analogs .

Safety and Handling

Q. What safety protocols are advised for handling 4-acetoxy NMT (hydrochloride) given limited compound-specific hazard data?

- Methodological Answer: While specific hazard data for 4-acetoxy NMT are not provided, general tryptamine handling guidelines should apply:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.